4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438524
InChI: InChI=1S/C11H7BrClNO3/c1-17-7-3-2-6(13)8-9(12)5(11(15)16)4-14-10(7)8/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7BrClNO3
Molecular Weight: 316.53 g/mol

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17438524

Molecular Formula: C11H7BrClNO3

Molecular Weight: 316.53 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H7BrClNO3
Molecular Weight 316.53 g/mol
IUPAC Name 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H7BrClNO3/c1-17-7-3-2-6(13)8-9(12)5(11(15)16)4-14-10(7)8/h2-4H,1H3,(H,15,16)
Standard InChI Key LJNCOPYUCWBSQI-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid, reflects its substitution pattern on the quinoline core. Key identifiers include:

PropertyValueSource
CAS Number1378259-83-6
Molecular FormulaC11H7BrClNO3\text{C}_{11}\text{H}_{7}\text{BrClNO}_{3}
Molecular Weight316.53–316.54 g/mol
SMILES NotationCOC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br
InChIKeyLJNCOPYUCWBSQI-UHFFFAOYSA-N

The quinoline backbone is substituted at positions 3 (carboxylic acid), 4 (bromine), 5 (chlorine), and 8 (methoxy), creating a sterically congested structure that influences its electronic and steric properties .

Structural Analogues and Derivatives

Comparative analysis with related compounds highlights the uniqueness of this molecule:

Compound NameStructural DifferencesImplications
Ethyl 4-bromo-8-chloro-5-methoxyquinoline-3-carboxylateEthyl ester at position 3 instead of carboxylic acidEnhanced lipophilicity (LogP 3.836)
8-Methoxy-5-methylquinoline-3-carboxylic acidMethyl at position 5, no halogensAntibacterial activity

The presence of both bromine and chlorine enhances electrophilic reactivity, making the compound a candidate for further functionalization .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived descriptors provide insights into its behavior:

  • Topological Polar Surface Area (TPSA): 48.42 Ų , indicating moderate polarity.

  • LogP: ~3.8 (estimated for ethyl ester derivative) , suggesting moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 5 acceptors (carboxylic acid, methoxy, quinoline N) .

These properties influence solubility and membrane permeability, critical for pharmaceutical applications.

Hypothesized Applications

Antibacterial Agents

Quinoline derivatives, such as the patented 8-methoxy-5-methylquinoline-3-carboxylic acid, exhibit antibacterial activity by targeting DNA gyrase . While direct evidence for the title compound is lacking, its structural similarity suggests potential efficacy against Gram-positive pathogens .

Biochemical Probes

The carboxylic acid group facilitates conjugation to proteins or biomarkers, making it a candidate for fluorescent probes or enzyme inhibitors .

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